

Toxicological Profile of 4-Bromocatechol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromocatechol**

Cat. No.: **B119925**

[Get Quote](#)

Introduction

4-Bromocatechol (4-BC), also known as 4-bromo-1,2-benzenediol, is an aromatic organic compound belonging to the catechol family.^{[1][2][3]} Its chemical structure consists of a benzene ring substituted with two adjacent hydroxyl groups and a bromine atom.^[2] While it has applications as a building block in the synthesis of pharmaceuticals and other organic compounds, its primary relevance in toxicology stems from its role as a metabolite of the industrial solvent and known hepatotoxin, bromobenzene.^{[2][4][5]} Understanding the toxicological profile of **4-Bromocatechol** is therefore critical for evaluating the overall mechanism of bromobenzene toxicity.

This technical guide provides a comprehensive overview of the currently available toxicological data for **4-Bromocatechol**. It is intended for researchers, scientists, and drug development professionals, summarizing key physicochemical properties, metabolic pathways, toxicological endpoints, and relevant experimental methodologies. A significant finding is the notable lack of comprehensive toxicological data for **4-Bromocatechol** in many critical areas, including genotoxicity, carcinogenicity, and reproductive toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromocatechol** is presented in Table 1. This data is essential for understanding its potential absorption, distribution, and interaction with biological systems.

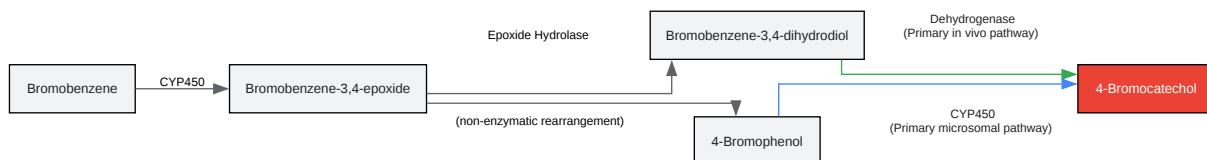
Property	Value	Reference
CAS Number	17345-77-6	[1] [6]
Molecular Formula	C ₆ H ₅ BrO ₂	[1] [6]
Molecular Weight	189.01 g/mol	[1] [6]
Appearance	White to light yellow or brown crystalline powder/solid. [2] [6] [7]	[2] [6] [7]
Melting Point	87 °C	[1] [6] [8]
Boiling Point	280.5 ± 20.0 °C (Predicted)	[1] [8]
Density	1.844 ± 0.06 g/cm ³ (Predicted)	[1] [6] [8]
Water Solubility	16.3 g/L	[7] [9]
Solubility	Soluble in DMSO, ethanol, and acetone. [1] [6]	[1] [6]
pKa	8.84 ± 0.10 (Predicted)	[1] [7]
LogP (Octanol/Water Partition Coefficient)	1.65	[9]

Toxicokinetics: The Metabolic Formation of 4-Bromocatechol

There is limited information regarding the absorption, distribution, metabolism, and excretion (ADME) of **4-Bromocatechol** when administered directly. The vast majority of available literature focuses on its formation as a metabolite of bromobenzene.[\[4\]](#)[\[5\]](#)[\[10\]](#)

Bromobenzene is metabolized in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates.[\[5\]](#) **4-Bromocatechol** is a known downstream metabolite, and its formation can occur via two principal pathways, which differ between in vitro microsomal systems and in vivo or isolated hepatocyte systems.[\[5\]](#)

- Via 4-Bromophenol: In liver microsomes, 4-bromophenol is the predominant precursor to **4-Bromocatechol**.[\[5\]](#)[\[10\]](#)
- Via Bromobenzene-3,4-dihydrodiol: In vivo and in isolated hepatocytes, **4-Bromocatechol** is formed primarily from the bromobenzene-3,4-dihydrodiol intermediate.[\[5\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Metabolic pathways for the formation of **4-Bromocatechol** from Bromobenzene.

Toxicological Endpoints

Acute Toxicity & Cytotoxicity

Standard acute toxicity data (e.g., LD₅₀ values) for oral, dermal, and inhalation routes are not available for **4-Bromocatechol**.[\[9\]](#)[\[11\]](#) However, its cytotoxicity has been evaluated in an *in vitro* model using isolated rat hepatocytes. These studies indicate that high concentrations are required to induce cell death.[\[4\]](#)

System	Endpoint	Concentration	Result	Reference
Isolated Rat Hepatocytes	Cytotoxicity	1 - 3 mM	Required to induce cytotoxicity after 2- and 6-hour incubations.	[4]
Isolated Rat Hepatocytes	Cytotoxicity	0.25 mM	No significant toxicity observed after a 2-hour incubation.	[4]

Skin, Eye, and Respiratory Irritation

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Bromocatechol** is classified as an irritant.[\[9\]](#)[\[11\]](#)[\[12\]](#)

- Skin Irritation: Causes skin irritation (H315).[\[9\]](#)[\[12\]](#)[\[13\]](#)
- Eye Irritation: Causes serious eye irritation (H319).[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation (H335).[\[9\]](#)[\[12\]](#)

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A significant data gap exists for several critical toxicological endpoints. According to available safety data sheets and toxicological databases, there is currently no data available on the genotoxic, carcinogenic, or reproductive and developmental toxicity of **4-Bromocatechol**.[\[9\]](#)[\[11\]](#)[\[13\]](#)

Mechanistic Insights & Organ-Specific Toxicity

The primary organ of concern regarding **4-Bromocatechol** is the liver, given its role as a metabolite of the hepatotoxin bromobenzene. Studies have investigated its contribution to the overall toxicity of the parent compound.

Research indicates that while **4-Bromocatechol** is formed in the liver, it does not appear to be a major driver of bromobenzene-induced hepatotoxicity.[\[4\]](#) In studies with isolated hepatocytes, metabolically produced 4-bromophenol and **4-bromocatechol** from bromobenzene contributed only modestly to the covalent binding to cellular macromolecules and did not play a significant role in causing cytotoxicity.[\[4\]](#) For instance, at a concentration of 0.25 mM, **4-Bromocatechol** accounted for approximately 25% of the covalent binding associated with bromobenzene itself, without causing significant toxicity.[\[4\]](#) This suggests that other reactive intermediates, such as bromobenzene-3,4-oxide, are more critical to the hepatotoxic effects of bromobenzene.[\[14\]](#)

Experimental Protocols

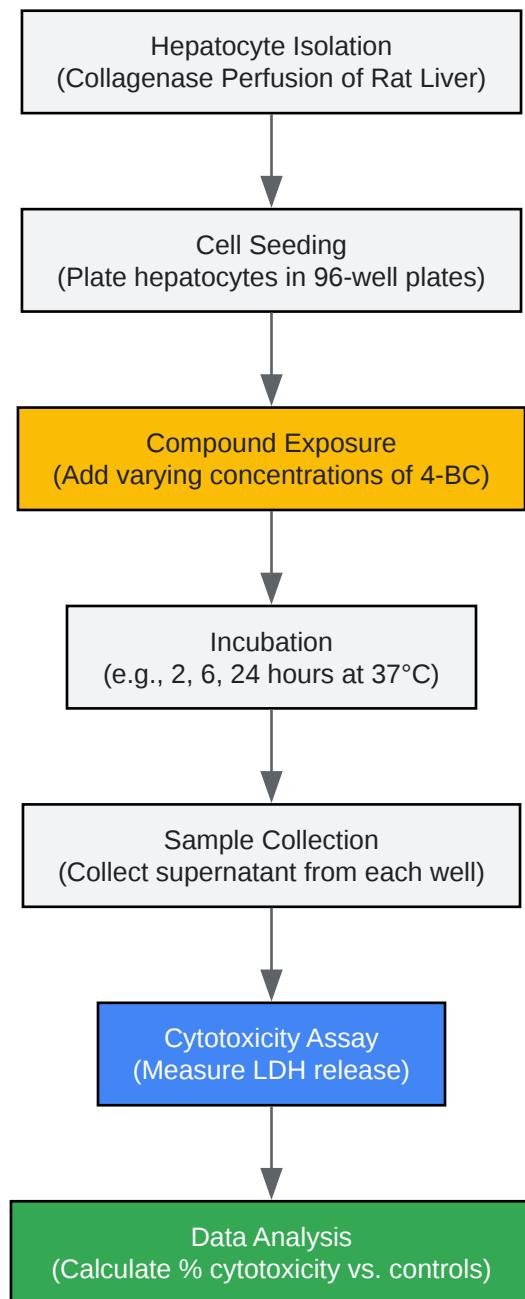
Methodology: In Vitro Cytotoxicity Assessment in Isolated Rat Hepatocytes

The following section outlines a generalized protocol for assessing the cytotoxicity of a compound like **4-Bromocatechol**, based on the methodologies implied in the cited literature.[4]

Objective: To determine the concentration-dependent cytotoxic effect of **4-Bromocatechol** on primary rat hepatocytes by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium.

Materials:

- Male Sprague-Dawley rats (phenobarbital-induced, if mimicking metabolic activation)
- Collagenase solution
- Hepatocyte wash medium
- Williams' Medium E or similar culture medium
- **4-Bromocatechol** (dissolved in a suitable solvent, e.g., DMSO)
- LDH cytotoxicity assay kit
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)



[Click to download full resolution via product page](#)

Generalized workflow for assessing **4-Bromocatechol** cytotoxicity in isolated hepatocytes.

Experimental Procedure:

- Hepatocyte Isolation: Hepatocytes are isolated from anesthetized rats using a two-step *in situ* collagenase perfusion method. The resulting cell suspension is filtered and purified by centrifugation to obtain a viable hepatocyte population.

- Cell Culture and Treatment: Viable hepatocytes are seeded onto collagen-coated 96-well plates and allowed to attach. Following attachment, the medium is replaced with fresh medium containing various concentrations of **4-Bromocatechol** (e.g., 0.1 mM to 5 mM). A vehicle control (e.g., DMSO) and a positive control (lysis buffer for maximum LDH release) are included.
- Incubation: The plates are incubated for specified time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- Cytotoxicity Measurement (LDH Assay): At the end of each incubation period, a sample of the cell culture supernatant is carefully collected. The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available colorimetric assay kit, following the manufacturer's instructions. Absorbance is read on a microplate reader.
- Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release (positive control), after subtracting the background from the vehicle control.

Data Gaps and Future Research

This review highlights significant gaps in the toxicological profile of **4-Bromocatechol**. While its role as a metabolite of bromobenzene has been investigated in the context of hepatotoxicity, its intrinsic toxic potential remains largely uncharacterized. Future research should prioritize the following areas:

- Genotoxicity: Assessment of mutagenic and clastogenic potential using a standard battery of tests (e.g., Ames test, *in vitro* micronucleus assay).
- Carcinogenicity: Long-term animal bioassays are needed to determine its carcinogenic potential.
- Reproductive and Developmental Toxicity: Studies are required to evaluate potential effects on fertility, reproduction, and embryonic development.
- Toxicokinetics: ADME studies of **4-Bromocatechol** itself are necessary to understand its bioavailability, tissue distribution, and clearance.

- Mechanism of Action: Further investigation into the specific molecular pathways and cellular targets of **4-Bromocatechol**, independent of its parent compound, would provide a more complete understanding of its toxic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 17345-77-6,4-BROMOCATECHOL | lookchem [lookchem.com]
- 2. CAS 17345-77-6: 4-Bromocatechol | CymitQuimica [cymitquimica.com]
- 3. Human Metabolome Database: Showing metabocard for 4-Bromocatechol (HMDB0062396) [hmdb.ca]
- 4. The role of 4-bromophenol and 4-bromocatechol in bromobenzene covalent binding and toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. guidechem.com [guidechem.com]
- 8. 4-BROMOCATECHOL CAS#: 17345-77-6 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-BROMOCATECHOL | CAS#:17345-77-6 | Chemsoc [chemsoc.com]
- 12. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Bromobenzene and p-bromophenol toxicity and covalent binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 4-Bromocatechol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b119925#toxicological-profile-of-4-bromocatechol\]](https://www.benchchem.com/product/b119925#toxicological-profile-of-4-bromocatechol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com